molecular formula C5H6N4O2 B13497218 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B13497218
M. Wt: 154.13 g/mol
InChI Key: OKTHETOJASKRCO-UHFFFAOYSA-N
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Description

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclobutyl ring with a ketone group and a tetrazolone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the following steps:

Industrial production methods may involve optimizing these steps to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The tetrazolone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The tetrazolone ring is known to interact with active sites of enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its tetrazolone ring, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4-(3-oxocyclobutyl)-1H-tetrazol-5-one

InChI

InChI=1S/C5H6N4O2/c10-4-1-3(2-4)9-5(11)6-7-8-9/h3H,1-2H2,(H,6,8,11)

InChI Key

OKTHETOJASKRCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)N2C(=O)NN=N2

Origin of Product

United States

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